molecular formula C22H18ClN5O4 B2966625 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922111-07-7

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2966625
CAS No.: 922111-07-7
M. Wt: 451.87
InChI Key: SZBXGLSDXCOWGL-UHFFFAOYSA-N
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Description

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O4 and its molecular weight is 451.87. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Properties

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide and related compounds have been studied for their potential as anticancer and anti-inflammatory agents. Research has shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, including HCT-116 and MCF-7, and inhibit 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Anti-Influenza Virus Activity

A study on benzamide-based 5-aminopyrazoles, which are structurally related to the compound , demonstrated significant antiviral activities against bird flu influenza (H5N1). These findings suggest potential applications of similar compounds in antiviral therapies (Hebishy et al., 2020).

Enzymatic Activity Enhancement

Compounds containing the pyrazolo[3,4-d]pyrimidinyl moiety have shown potent effects on increasing the reactivity of certain enzymes, such as cellobiase. This indicates potential applications in biochemistry and pharmaceuticals (Abd & Awas, 2008).

Analgesic and Anti-Inflammatory Agents

Novel derivatives of this compound class have been synthesized and evaluated for their cyclooxygenase inhibition properties. They have displayed significant analgesic and anti-inflammatory activities, which highlights their potential in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Activity

Further research has also shown that novel spiro derivatives of the compound exhibit anti-proliferative properties against cancer cell lines, suggesting a possible role in cancer treatment (Ismail et al., 2017).

Mechanism of Action

    Target of Action

    Many compounds with a pyrazolo[3,4-d]pyrimidin-1-yl moiety are known to interact with various protein kinases, which play crucial roles in cellular signaling pathways . The specific targets would depend on the exact structure of the compound and could be determined through experimental studies.

Properties

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O4/c23-16-3-1-2-14(8-16)11-27-12-25-20-17(22(27)30)10-26-28(20)7-6-24-21(29)15-4-5-18-19(9-15)32-13-31-18/h1-5,8-10,12H,6-7,11,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBXGLSDXCOWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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